molecular formula C7H11NS B8624562 2-n-Propylthiopyrrole

2-n-Propylthiopyrrole

Cat. No.: B8624562
M. Wt: 141.24 g/mol
InChI Key: TWPRWSPUSCHGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-n-Propylthiopyrrole is a heterocyclic aromatic compound derived from pyrrole, featuring a propylthio (-S-CH₂CH₂CH₃) substituent at the 2-position of the pyrrole ring. Pyrrole derivatives are of significant interest in organic chemistry due to their electronic properties, which make them useful in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-propylsulfanyl-1H-pyrrole

InChI

InChI=1S/C7H11NS/c1-2-6-9-7-4-3-5-8-7/h3-5,8H,2,6H2,1H3

InChI Key

TWPRWSPUSCHGBD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Propylthiopyrrole typically involves the reaction of pyrrole with propylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of propylthiol to form the desired product under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-n-Propylthiopyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; reactions often require a polar aprotic solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted pyrroles depending on the nucleophile used

Scientific Research Applications

2-n-Propylthiopyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-n-Propylthiopyrrole involves its interaction with various molecular targets. The propylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

2-Propionylpyrrole (C₇H₉NO)

  • Molecular Formula: C₇H₉NO (vs. C₇H₁₁NS for 2-n-Propylthiopyrrole).
  • Functional Group : A propionyl (propan-1-one) group at the 2-position.
  • Key Properties :
    • Molecular weight: 123.15 g/mol .
    • Electron-withdrawing nature of the ketone group reduces pyrrole’s aromatic reactivity.
    • Higher polarity compared to this compound, suggesting better solubility in polar solvents.

Silyl-Substituted Pyrroles ()

The silyl-modified pyrroles described in , such as 2,5-bis(trimethylsilyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole (8) , feature bulky trimethylsilyl (-Si(CH₃)₃) groups. These substituents:

  • Increase steric hindrance, reducing reactivity in substitution reactions.
  • Enhance lipophilicity, making these compounds suitable for hydrophobic environments (e.g., polymer matrices) .
  • Molecular weights exceed 400 g/mol, significantly larger than this compound (~141 g/mol).

This compound (Hypothetical Analysis)

  • Functional Group : Propylthio (-S-CH₂CH₂CH₃).
  • Electronic Effects : Sulfur’s electron-donating capacity increases electron density on the pyrrole ring, favoring electrophilic aromatic substitution.
  • Molecular Weight : ~141.23 g/mol (calculated).
  • Solubility : Likely less polar than 2-Propionylpyrrole, with higher solubility in organic solvents.

2-Propionylpyrrole

  • Reactivity: The ketone group directs electrophiles to the 5-position of the pyrrole ring.
  • Applications: Potential precursor for pharmaceuticals or ligands in coordination chemistry .

Silyl-Substituted Pyrroles

  • Reactivity: Steric bulk limits reaction sites; silyl groups are cleaved under acidic conditions.
  • Applications: Used in materials science for silicon-based polymers or protective groups in synthesis .

This compound

  • Hypothetical Reactivity : Expected to undergo electrophilic substitution (e.g., nitration, halogenation) at the 3- or 5-positions due to electron donation from sulfur.
  • Potential Applications: Catalyst or ligand in metal-organic frameworks (MOFs) due to sulfur’s coordinating ability. Intermediate in agrochemicals (e.g., fungicides leveraging sulfur’s bioactivity).

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile Applications
This compound C₇H₁₁NS ~141.23 (calculated) Propylthio (-S-Pr) Electrophilic substitution Ligands, agrochemicals
2-Propionylpyrrole C₇H₉NO 123.15 Propionyl (-CO-Pr) Ketone-directed reactions Pharmaceuticals, ligands
Silyl-pyrrole (8) C₂₀H₃₃NSSi₃ 415.93 Trimethylsilyl (-SiMe₃) Sterically hindered Polymers, protective groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.